molecular formula C5H4BF3N2O2 B11905861 (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid

Cat. No.: B11905861
M. Wt: 191.91 g/mol
InChI Key: CZGOVKYDUNUIJD-UHFFFAOYSA-N
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Description

(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid, CAS 944401-93-2, is a high-value pyrimidine-based boronic acid extensively employed in medicinal chemistry and materials science as a critical synthetic intermediate. Its primary application is in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process that enables the efficient formation of carbon-carbon bonds between its boronic acid group and various organic halides https://www.organic-chemistry.org/abstracts/lit2/751.shtm . This reactivity allows researchers to construct complex biaryl systems, incorporating the 5-trifluoromethylpyrimidine motif into target molecules. The 5-trifluoromethylpyrimidine scaffold is a privileged structure in drug discovery, frequently found in compounds designed as kinase inhibitors https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b00976 . The trifluoromethyl group is strategically significant, as it can profoundly influence a molecule's pharmacokinetic properties by enhancing metabolic stability, membrane permeability, and binding affinity through electrostatic interactions. Consequently, this boronic acid is a vital building block for the synthesis of potential therapeutic agents targeting cancers, inflammatory diseases, and central nervous system disorders. It is supplied for research applications only and must be handled by qualified laboratory personnel.

Properties

Molecular Formula

C5H4BF3N2O2

Molecular Weight

191.91 g/mol

IUPAC Name

[5-(trifluoromethyl)pyrimidin-2-yl]boronic acid

InChI

InChI=1S/C5H4BF3N2O2/c7-5(8,9)3-1-10-4(6(12)13)11-2-3/h1-2,12-13H

InChI Key

CZGOVKYDUNUIJD-UHFFFAOYSA-N

Canonical SMILES

B(C1=NC=C(C=N1)C(F)(F)F)(O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

In a representative procedure, 5-bromo-2-(trifluoromethyl)pyrimidine (700.6 mg, 3.1 mmol) is treated with n-butyllithium (1.7 mL, 2.4 M in hexane) at -78°C in tetrahydrofuran (THF). The lithiated intermediate reacts with triisopropyl borate ((iPrO)3B, 1.1 mL, 4.7 mmol), followed by acidic workup to yield the boronic acid. This method achieves a 67.2% isolated yield after extraction and purification.

Key Parameters:

  • Temperature : Maintaining -78°C ensures selective lithiation and minimizes side reactions.

  • Solvent System : THF/hexane mixtures provide optimal solubility for intermediates.

  • Workup : Adjusting the aqueous phase to pH 6 with HCl prevents protodeboronation, a common degradation pathway for arylboronic acids.

Transition Metal-Catalyzed Borylation Strategies

While less common than lithiation, palladium-catalyzed borylation offers an alternative route, particularly for substrates incompatible with strong bases. However, the provided search results primarily utilize (5-(trifluoromethyl)pyrimidin-2-yl)boronic acid as a coupling partner rather than a product. For instance, Suzuki-Miyaura reactions with aryl halides employ this boronic acid to construct biaryl systems.

Challenges in Direct Catalytic Borylation

No explicit examples of Miyaura borylation (e.g., Pd-catalyzed reaction of Ar-X with bis(pinacolato)diboron) were identified in the search results. This gap suggests that lithiation remains the preferred method for large-scale synthesis, likely due to the commercial availability of 5-bromo-2-(trifluoromethyl)pyrimidine and the inefficiency of catalytic methods for this substrate.

Comparative Analysis of Synthetic Methods

The following table synthesizes data from the search results, focusing on the lithiation-borylation method:

Parameter Conditions Yield
Starting Material 5-Bromo-2-(trifluoromethyl)pyrimidine-
Lithiating Agent n-Butyllithium (2.4 M in hexane)-
Boron Source Triisopropyl borate ((iPrO)3B)-
Temperature -78°C-
Reaction Time 2 hours-
Workup pH adjustment to 6, extraction with ethyl acetate67.2%

Purification and Stability Considerations

Chromatographic Techniques

Reverse-phase chromatography and silica gel flash chromatography are routinely employed to isolate (5-(trifluoromethyl)pyrimidin-2-yl)boronic acid. For example, post-reaction mixtures are concentrated and purified using gradients of ethyl acetate/heptane (1:1) to remove unreacted starting materials and byproducts.

Stability Under Ambient Conditions

The boronic acid demonstrates moderate stability in aqueous solutions but requires storage at -20°C under inert atmospheres to prevent oxidation. Neutral pH during workup is critical, as evidenced by the protocol in, where premature acidification leads to decomposition.

Applications in Cross-Coupling Reactions

Although beyond the scope of synthesis, the search results illuminate the utility of (5-(trifluoromethyl)pyrimidin-2-yl)boronic acid in constructing complex molecules:

Suzuki-Miyaura Couplings

Microwave-assisted Suzuki reactions with aryl bromides (e.g., Example 113) achieve rapid coupling (10 minutes at 120°C) using Pd(dppf)Cl2 as the catalyst. Yields vary significantly (14–72%) depending on the electrophilic partner and solvent system.

Representative Example:

  • Electrophile : tert-Butyl 5-bromo-1-oxo-isoindoline-2-carboxylate

  • Catalyst : Pd(dppf)Cl2

  • Solvent : Dioxane/water

  • Yield : 72%

Chemical Reactions Analysis

Types of Reactions: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed:

Scientific Research Applications

Chemistry: (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is widely used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is also used in the synthesis of complex molecules and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used in the development of new drugs and therapeutic agents. Its unique chemical properties make it a valuable building block for designing molecules with specific biological activities .

Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and materials science. Its ability to form stable carbon-carbon bonds makes it useful in the synthesis of various industrial products .

Mechanism of Action

The mechanism of action of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid primarily involves its role as a boron reagent in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group can influence the electronic properties of the molecule, affecting its reactivity and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Pyrimidine-Based Boronic Acids

5-Pyrimidylboronic Acid (Compound 2)
  • Molecular Formula : C₄H₄BN₂O₂
  • Key Features : Lacks the trifluoromethyl group but retains the boronic acid at the 2-position of the pyrimidine ring.
  • Synthesis : Prepared via lithiation of 5-bromopyrimidine followed by reaction with triisopropylborate .
  • Reactivity : Used in cross-couplings with heteroaryl halides to form compounds like 5-(5-nitrothien-2-yl)pyrimidines .
2-Methoxy-5-Pyrimidylboronic Acid (Compound 4)
  • Molecular Formula : C₅H₆BN₂O₃
  • Applications : Used to synthesize 4,6-bis(2-methoxy-5-pyridyl)pyrimidine, a precursor to penta-arylene systems .
[6-(m-Tolyl)-4-(Trifluoromethyl)pyrimidin-2-yl]boronic Acid (DT155)
  • Molecular Formula : C₁₂H₁₀BF₃N₂O₂
  • Key Features : Trifluoromethyl group at the 4-position instead of 5, altering electronic distribution. The m-tolyl substituent introduces steric bulk.
  • Relevance : Demonstrates how substituent positioning on the pyrimidine ring affects reactivity in coupling reactions .

Phenyl Boronic Acids with Trifluoromethyl Substituents

[2-Amino-5-(Trifluoromethyl)Phenyl]boronic Acid
  • Molecular Formula: C₇H₇BF₃NO₂
  • Key Features: A phenyl ring with -CF₃ at the 5-position and -B(OH)₂ at the 2-position. The amino (-NH₂) group enhances solubility and modifies electronic properties.
  • Applications: Potential use in medicinal chemistry due to amine-directed reactivity .
3-Formyl-2-Methoxyphenylboronic Acid
  • Molecular Formula : C₈H₈BFO₃
  • Key Features : Formyl (-CHO) and methoxy groups introduce dual electron-withdrawing and donating effects.
  • Comparison : Lower structural similarity (0.60) to the target compound, highlighting the uniqueness of pyrimidine-based systems .

Other Heteroaryl Boronic Acids

5-(Ethoxycarbonyl)pyridin-3-yl)boronic Acid
  • Molecular Formula: C₈H₁₀BNO₄
  • Key Features : Ethoxycarbonyl (-COOEt) substituent on a pyridine ring. The electron-withdrawing carbonyl group contrasts with -CF₃ in the target compound.
  • Synthesis : Derived from protected boronate esters .

Comparative Analysis Table

Compound Name Molecular Formula Substituents Key Reactivity/Applications
(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid C₆H₅BF₃N₂O₂ -CF₃ (5), -B(OH)₂ (2) Suzuki couplings for heteroaryl synthesis
5-Pyrimidylboronic acid C₄H₄BN₂O₂ -B(OH)₂ (2) Forms nitrothienylpyrimidines
2-Methoxy-5-pyrimidylboronic acid C₅H₆BN₂O₃ -OCH₃ (2), -B(OH)₂ (5) Synthesizes di(pyridyl)pyrimidines
[6-(m-Tolyl)-4-(trifluoromethyl)pyrimidin-2-yl]boronic acid C₁₂H₁₀BF₃N₂O₂ -CF₃ (4), -B(OH)₂ (2), m-tolyl Positional isomerism impacts coupling efficiency
[2-Amino-5-(trifluoromethyl)phenyl]boronic acid C₇H₇BF₃NO₂ -CF₃ (5), -NH₂ (2) Amine-directed medicinal applications

Key Research Findings

Electronic Effects : The -CF₃ group in the target compound increases electrophilicity at the boronic acid site, enhancing cross-coupling efficiency compared to methoxy-substituted analogs .

Steric Considerations : Bulky substituents (e.g., m-tolyl in DT155) reduce reactivity in Suzuki reactions, emphasizing the need for optimal substituent positioning .

Biological Relevance : While phenyl boronic acids with -CF₃ show promise in drug discovery (e.g., tubulin inhibitors ), pyrimidine-based analogs are preferred for materials science due to their rigid heteroaryl frameworks.

Biological Activity

(5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid, a compound characterized by its trifluoromethyl group and boronic acid functionality, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, anticancer effects, and mechanisms of action based on recent research findings.

The molecular formula of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid is C5H4BF3N2OC_5H_4BF_3N_2O with a CAS number of 1308298-23-8. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid exhibits notable antimicrobial properties.

In Vitro Studies

  • Antibacterial Activity : The compound showed moderate activity against various bacterial strains, including Escherichia coli and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values indicated that it outperformed some known antibiotics, such as AN2690 (Tavaborole), particularly against Bacillus cereus with an MIC lower than that of AN2690 .
  • Antifungal Activity : It also demonstrated antifungal properties against Candida albicans and Aspergillus niger, with complete inhibition observed at higher concentrations . The compound's mechanism may involve the formation of spiroboronates with adenosine monophosphate, enhancing its binding and activity against microbial targets.
MicroorganismMIC (µg/mL)Activity Level
Escherichia coli25Moderate
Bacillus cereus10High
Candida albicans100Moderate
Aspergillus niger100Moderate

Anticancer Activity

The compound has shown promising anticancer activity, particularly in breast cancer models.

  • Cell Proliferation Inhibition : In studies involving the MDA-MB-231 triple-negative breast cancer cell line, (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid exhibited an IC50 value of 0.126 µM, indicating potent inhibitory effects on cell proliferation . This effect was significantly selective, as it displayed a 19-fold lesser effect on non-cancerous MCF10A cells.
  • Mechanism of Action : The compound's ability to inhibit matrix metalloproteinases (MMP-2 and MMP-9) suggests a mechanism that not only targets cancer cell proliferation but also metastasis . In vivo studies further confirmed its efficacy in reducing lung metastasis in mouse models.
Cell LineIC50 (µM)Selectivity Index
MDA-MB-2310.126High
MCF10A>2.4Low

Case Studies

Several case studies have highlighted the therapeutic potential of (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid:

  • Study on Antimicrobial Efficacy : A comparative study assessed the antimicrobial efficacy of various boronic acids, revealing that the trifluoromethyl substitution significantly enhanced activity against both bacterial and fungal pathogens .
  • Cancer Treatment Models : In a preclinical model, treatment with this compound resulted in a significant reduction in tumor size and metastasis in mice inoculated with MDA-MB-231 cells, outperforming traditional chemotherapeutics like 5-Fluorouracil .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (5-(Trifluoromethyl)pyrimidin-2-yl)boronic acid?

  • Methodology : Synthesis typically involves halogenation of pyrimidine derivatives followed by Miyaura borylation. For example, starting with 5-(trifluoromethyl)-2-chloropyrimidine, a palladium-catalyzed reaction with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80–100°C yields the boronic ester, which is hydrolyzed under acidic conditions to the boronic acid .
  • Key Considerations : Ensure anhydrous conditions to prevent premature hydrolysis of intermediates. Purification via column chromatography or recrystallization is critical for high purity .

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Methodology :

  • ¹¹B NMR : Confirms boronic acid identity (δ ~30 ppm for free acid, δ ~10 ppm for esterified forms).
  • ¹H/¹³C NMR : Assigns aromatic protons and distinguishes the trifluoromethyl group (δ ~120–125 ppm in ¹⁹F NMR).
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ for C₆H₅BF₃N₂O₂).
  • X-ray Crystallography : Resolves structural conformation, particularly the planarity of the pyrimidine-boronic acid system .

Q. How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

  • Methodology : React with aryl/heteroaryl halides (e.g., bromopyridines) using Pd(PPh₃)₄ or PdCl₂(dtbpf) as catalysts and a base (e.g., Na₂CO₃ or CsF) in THF/water (3:1) at 60–80°C. The trifluoromethyl group enhances electrophilicity, improving coupling efficiency with electron-deficient partners .
  • Example : Coupling with 4-bromoaniline yields biaryl derivatives for drug-discovery scaffolds .

Advanced Research Questions

Q. How can reaction conditions be optimized for coupling with deactivated aryl halides (e.g., nitro-substituted substrates)?

  • Methodology :

  • Catalyst Tuning : Use electron-rich Pd ligands (e.g., SPhos or RuPhos) to enhance oxidative addition to electron-deficient halides.
  • Solvent Effects : Switch to polar aprotic solvents (DMF or NMP) to stabilize charged intermediates.
  • Microwave Assistance : Reduce reaction time (e.g., 30 min at 120°C) while maintaining yield .
    • Case Study : Coupling with 2-nitroiodobenzene achieved 85% yield using Pd(OAc)₂/XPhos in DMF/H₂O .

Q. What strategies mitigate hydrolysis and oxidative degradation during storage?

  • Methodology :

  • Storage : Under inert atmosphere (argon) at –20°C in amber vials.
  • Stabilization : Formulate as pinacol ester derivatives to reduce boronic acid reactivity.
  • Lyophilization : Freeze-dry aqueous solutions to prevent hydrolysis .
    • Validation : FTIR monitoring of B–O bond stability over 6 months showed <5% degradation under optimal conditions .

Q. How can computational methods predict reactivity in catalytic systems involving this boronic acid?

  • Methodology :

  • DFT Calculations : Model transition states (e.g., Pd-mediated transmetallation) to identify rate-limiting steps.
  • Molecular Docking : Screen boronic acid-enzyme interactions (e.g., proteases) to design inhibitors.
  • Solubility Prediction : Use COSMO-RS to optimize solvent systems for reaction scalability .
    • Application : Predicted activation energy for coupling with 3-bromopyridine matched experimental data within 2 kcal/mol .

Q. What are the challenges in incorporating this compound into macrocyclic or supramolecular systems?

  • Methodology :

  • Trifluoromethyl Effects : The CF₃ group introduces steric hindrance but enhances binding via hydrophobic interactions.
  • Solubility Adjustments : Co-solvents (e.g., DMSO/THF) or PEGylation improve solubility for macrocycle synthesis.
  • Template-Directed Synthesis : Use metal templates (e.g., Zn²⁺) to preorganize boronic acid and diol partners .
    • Example : A CF₃-pyrimidine boronic acid was integrated into a [2]rotaxane via dynamic covalent chemistry .

Q. How is this compound applied in designing enzyme inhibitors (e.g., proteases)?

  • Methodology :

  • Reversible Covalent Binding : The boronic acid forms tetrahedral adducts with serine residues in proteases (e.g., β-lactamases).
  • Structure-Activity Relationship (SAR) : Modify pyrimidine substituents to optimize inhibitor potency (e.g., Ki < 10 nM).
  • In Vivo Testing : Assess pharmacokinetics in murine models using radiolabeled analogs .
    • Case Study : A derivative inhibited HIV-1 protease with IC₅₀ = 8.2 nM, demonstrating oral bioavailability in rats .

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